molecular formula C26H25N3O4 B406895 2-(4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenoxy)-N-phenylacetamide CAS No. 332040-71-8

2-(4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenoxy)-N-phenylacetamide

Cat. No.: B406895
CAS No.: 332040-71-8
M. Wt: 443.5g/mol
InChI Key: UJLWQJOODGRQEQ-UHFFFAOYSA-N
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Description

2-(4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenoxy)-N-phenylacetamide is a complex organic compound with a unique structure that includes a chromen ring, a phenoxy group, and an acetamide group

Properties

CAS No.

332040-71-8

Molecular Formula

C26H25N3O4

Molecular Weight

443.5g/mol

IUPAC Name

2-[4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromen-4-yl)phenoxy]-N-phenylacetamide

InChI

InChI=1S/C26H25N3O4/c1-26(2)12-20(30)24-21(13-26)33-25(28)19(14-27)23(24)16-8-10-18(11-9-16)32-15-22(31)29-17-6-4-3-5-7-17/h3-11,23H,12-13,15,28H2,1-2H3,(H,29,31)

InChI Key

UJLWQJOODGRQEQ-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)OCC(=O)NC4=CC=CC=C4)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)OCC(=O)NC4=CC=CC=C4)C(=O)C1)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-(4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenoxy)-N-phenylacetamide involves multiple steps. The synthetic route typically starts with the preparation of the chromen ring, followed by the introduction of the amino and cyano groups. The phenoxy group is then attached, and finally, the acetamide group is introduced. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The chromen ring can be oxidized under specific conditions to form different derivatives.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include hydrogen, catalysts like palladium, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenoxy)-N-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Similar compounds include other chromen derivatives and acetamide-containing molecules. What sets 2-(4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenoxy)-N-phenylacetamide apart is its unique combination of functional groups, which gives it distinct chemical and biological properties. Some similar compounds include:

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